2-Ethyl-4-(methylsulfonyl)aniline
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Overview
Description
2-Ethyl-4-(methylsulfonyl)aniline is an organic compound with the molecular formula C9H13NO2S. It is a derivative of aniline, where the aniline ring is substituted with an ethyl group at the 2-position and a methylsulfonyl group at the 4-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Scientific Research Applications
2-Ethyl-4-(methylsulfonyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-Ethyl-4-(methylsulfonyl)aniline plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the phosphorylation status of proteins involved in signaling cascades, leading to changes in cellular responses. Additionally, it can modulate the expression of genes related to metabolic pathways, thereby impacting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to inhibition or activation of their activity. This binding can result in conformational changes in the enzyme structure, affecting its function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may also have biological activity. Long-term exposure to this compound can lead to cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular responses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and alter the levels of metabolites within cells. Understanding the metabolic pathways of this compound is crucial for elucidating its overall impact on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. It can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, influencing its accumulation and activity. The distribution of this compound within tissues can also affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it could localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes. Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-(methylsulfonyl)aniline can be achieved through several synthetic routes. One common method involves the sulfonylation of 2-ethyl aniline. The reaction typically involves the use of a sulfonyl chloride, such as methylsulfonyl chloride, in the presence of a base like pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-(methylsulfonyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide group.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and acyl chlorides for acylation are typically employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Nitro, halo, and acyl derivatives of the aniline ring.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-(methylsulfonyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl group can enhance the compound’s binding affinity to its target, thereby increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-4-(methylthio)aniline: Similar structure but with a methylthio group instead of a methylsulfonyl group.
2-Ethyl-4-(methylsulfinyl)aniline: Contains a methylsulfinyl group, which is an intermediate oxidation state between methylthio and methylsulfonyl.
2-Ethyl-4-(methylsulfonyl)phenol: Similar sulfonyl substitution but on a phenol ring instead of an aniline ring.
Uniqueness
2-Ethyl-4-(methylsulfonyl)aniline is unique due to the presence of both an ethyl group and a methylsulfonyl group on the aniline ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
2-ethyl-4-methylsulfonylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-3-7-6-8(13(2,11)12)4-5-9(7)10/h4-6H,3,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BELUNNGPPLTZKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.